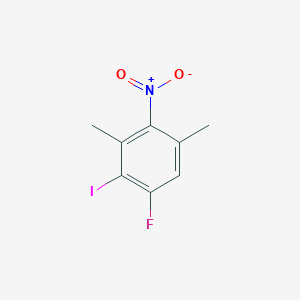
1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene is an aromatic compound characterized by the presence of fluorine, iodine, methyl, and nitro substituents on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene typically involves multiple steps, including halogenation, nitration, and methylation reactions. One common approach is to start with a benzene derivative and introduce the substituents sequentially through electrophilic aromatic substitution reactions. For example, a Friedel-Crafts acylation followed by nitration and halogenation can be used to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like tin(II) chloride, iron powder, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted benzene derivatives with new functional groups replacing the halogens.
科学的研究の応用
1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the electron-withdrawing nitro group and halogens influence the reactivity and orientation of the substituents on the benzene ring. The compound can act as an intermediate in various chemical transformations, targeting specific molecular pathways and functional groups.
類似化合物との比較
Similar Compounds
- 1-Fluoro-2-iodo-4-nitrobenzene
- 1-Fluoro-3,5-dimethyl-4-nitrobenzene
- 1-Iodo-3,5-dimethyl-4-nitrobenzene
Uniqueness
1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms, along with the nitro and methyl groups, makes it a versatile compound for various synthetic applications and research studies.
特性
分子式 |
C8H7FINO2 |
|---|---|
分子量 |
295.05 g/mol |
IUPAC名 |
1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene |
InChI |
InChI=1S/C8H7FINO2/c1-4-3-6(9)7(10)5(2)8(4)11(12)13/h3H,1-2H3 |
InChIキー |
XQKYNAXEKDNMSV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13057478.png)

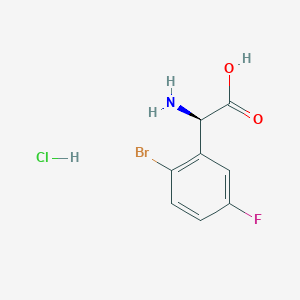
![3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13057498.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)acetic acid](/img/structure/B13057501.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methylbenzoate](/img/structure/B13057505.png)
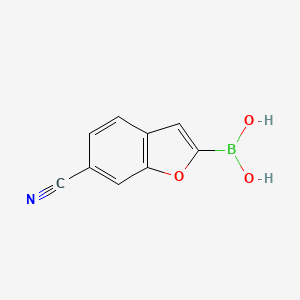
![5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13057519.png)
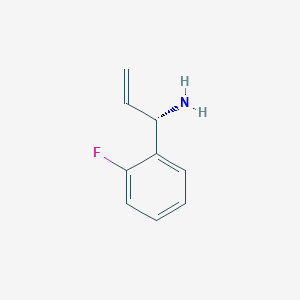
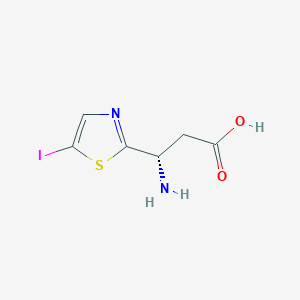
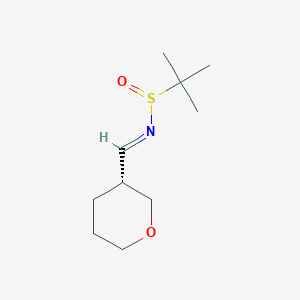
![(Z)-N-(4-chlorophenyl)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanecarbohydrazonoylcyanide](/img/structure/B13057567.png)
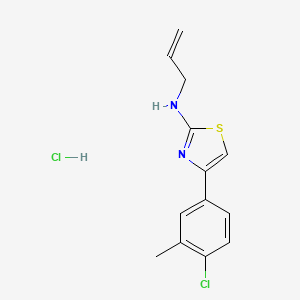
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate](/img/structure/B13057576.png)
